molecular formula C16H17N3O2 B2464558 1-(4-Quinoxalin-2-yloxypiperidin-1-yl)prop-2-en-1-one CAS No. 2125427-54-3

1-(4-Quinoxalin-2-yloxypiperidin-1-yl)prop-2-en-1-one

Cat. No.: B2464558
CAS No.: 2125427-54-3
M. Wt: 283.331
InChI Key: VKFZOPTZTJISEF-UHFFFAOYSA-N
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Description

“1-(4-Quinoxalin-2-yloxypiperidin-1-yl)prop-2-en-1-one” is a complex organic compound that contains a quinoxaline moiety and a piperidine moiety . Quinoxaline derivatives are known to exhibit a broad profile of biological activities, including antipsychotic, antiviral, antituberculosis, antiparasitic, and anticancer properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. For example, some quinoxaline derivatives have been described as having antiproliferative activity against different human leukemia cell lines .

Properties

IUPAC Name

1-(4-quinoxalin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-16(20)19-9-7-12(8-10-19)21-15-11-17-13-5-3-4-6-14(13)18-15/h2-6,11-12H,1,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFZOPTZTJISEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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